4-メトキシカルコン

概要

説明

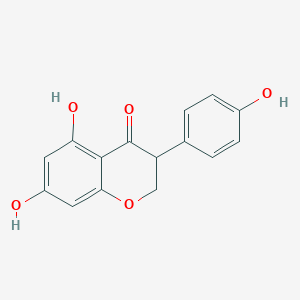

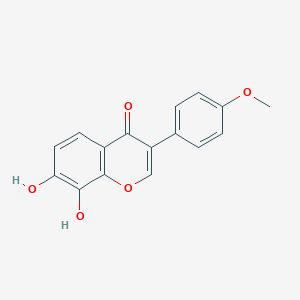

4-メトキシカルコンは、カルコン誘導体であり、フラボノイド化合物の一種です。 カルコンは、抗腫瘍、抗炎症、抗酸化作用など、多様な薬理作用を持つことが知られています . 特に4-メトキシカルコンは、プレアディポサイトの分化を促進し、アディポジェニック遺伝子を誘導する可能性を示しています .

2. 製法

合成経路と反応条件

4-メトキシカルコンを含むカルコンを合成する最も一般的な方法は、クライゼン-シュミット縮合です。 この反応は、アルコール性アルカリの存在下で、アリールメチルケトンとアリールアルデヒドの縮合を含みます . 一般的な手順は以下のとおりです。

- アリールメチルケトンとアリールアルデヒドを等モル量のエタノールに溶解する。

- 水酸化ナトリウムまたは水酸化カリウムなどの塩基を混合物に加える。

- 反応混合物を室温またはわずかに高温で撹拌して、反応が完了するまで行う。

- 塩酸などの酸で反応混合物を中和する。

- ろ過と再結晶によって生成物を分離する。

工業的生産方法

4-メトキシカルコンの工業的生産は、同様の原理に従いますが、より大規模で行われます。 このプロセスには以下が含まれます。

- 大型反応器を使用して、反応物と塩基を混合する。

- 収量と純度を最適化するために、反応温度とpHを制御する。

- 連続ろ過と結晶化システムを使用して、生成物を分離および精製する。

- 高性能液体クロマトグラフィー(HPLC)などの高度な分析技術を使用して、製品品質を保証する。

科学的研究の応用

作用機序

4-メトキシカルコンは、さまざまな分子標的と経路を通じてその効果を発揮します。

PPARγ活性化: ペルオキシソーム増殖剤活性化受容体ガンマ(PPARγ)を活性化し、アディポサイト分化とインスリン感受性を調節します.

Nrf2/ARE経路阻害: がん細胞では、Nrf2/AREを介した防御機構を阻害し、酸化ストレスと細胞毒性を高めます.

α-グルコシダーゼ阻害: α-グルコシダーゼ酵素を阻害することで、抗糖尿病作用を示し、血糖値を低下させます.

生化学分析

Biochemical Properties

4-Methoxychalcone plays a significant role in biochemical reactions. It regulates adipocyte differentiation through PPARγ activation . It modulates the expression and secretion of various adipokines in adipose tissue that are involved in insulin sensitivity .

Cellular Effects

4-Methoxychalcone has notable effects on various types of cells and cellular processes. It influences cell function by regulating adipocyte differentiation and modulating the expression and secretion of various adipokines in adipose tissue . It also has anti-inflammatory and anti-tumor activities .

Molecular Mechanism

At the molecular level, 4-Methoxychalcone exerts its effects through PPARγ activation . This activation leads to the regulation of adipocyte differentiation and the modulation of various adipokines in adipose tissue .

Temporal Effects in Laboratory Settings

It is known that 4-Methoxychalcone significantly enhances the differentiation of preadipocytes .

Metabolic Pathways

It is known to interact with PPARγ, a key regulator of lipid metabolism .

準備方法

Synthetic Routes and Reaction Conditions

The most common method for synthesizing chalcones, including 4-Methoxychalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali . The general procedure includes:

- Dissolving equimolar quantities of the aryl methyl ketone and aryl aldehyde in ethanol.

- Adding a base, such as sodium hydroxide or potassium hydroxide, to the mixture.

- Stirring the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.

- Neutralizing the reaction mixture with an acid, such as hydrochloric acid.

- Isolating the product by filtration and recrystallization.

Industrial Production Methods

Industrial production of 4-Methoxychalcone follows similar principles but on a larger scale. The process involves:

- Using large reactors to mix the reactants and base.

- Controlling the reaction temperature and pH to optimize yield and purity.

- Employing continuous filtration and crystallization systems to isolate and purify the product.

- Utilizing advanced analytical techniques, such as high-performance liquid chromatography (HPLC), to ensure product quality.

化学反応の分析

反応の種類

4-メトキシカルコンは、以下を含むさまざまな化学反応を起こします。

酸化: 対応するエポキシドまたは他の酸化された誘導体を形成するために酸化される可能性があります。

還元: 還元反応は、α、β-不飽和カルボニル系を飽和アルコールに変換できます。

置換: 求電子置換反応と求核置換反応は、芳香環に異なる官能基を導入できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬が、さまざまな条件で使用されます。

主な生成物

酸化: エポキシドとヒドロキシル化誘導体。

還元: 飽和アルコール。

置換: ハロゲン化、ニトロ化、スルホン化カルコン。

4. 科学研究への応用

類似化合物との比較

4-メトキシカルコンは、以下のような他のカルコン誘導体と比較されます。

4-ヒドロキシカルコン: 抗酸化と抗炎症作用が知られています。

4-ニトロカルコン: 顕著な抗菌作用を示します。

4-メチルカルコン: 抗がん作用と抗炎症作用が研究されています。

独自性

4-メトキシカルコンは、PPARγの特異的な活性化と、シスプラチン誘導性のがん細胞の細胞毒性増強の可能性により、際立っています . その薬理作用の独自の組み合わせにより、さらなる研究開発に有望な化合物となっています。

特性

IUPAC Name |

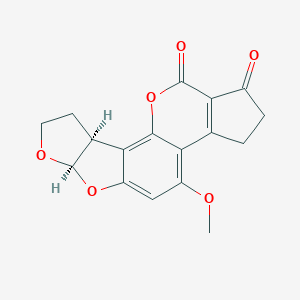

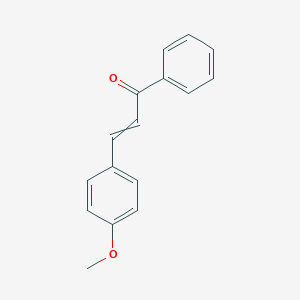

(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFXKBJMCRJATM-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313945 | |

| Record name | trans-4-Methoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22252-15-9, 959-33-1 | |

| Record name | trans-4-Methoxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22252-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 22252-15-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxychalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4-Methoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [] 4-Methoxychalcone (MPP) exhibits antidiabetic activity through multiple mechanisms. It demonstrates significant alpha-glucosidase enzyme inhibition, effectively lowering postprandial blood glucose levels by slowing down carbohydrate digestion and absorption. Additionally, MPP exhibits antiglycation activity through both oxidative and non-oxidative pathways, preventing the formation of harmful advanced glycation end products (AGEs) which contribute to diabetic complications.

A: [] Yes, molecular docking studies revealed a significant binding affinity of MPP with bovine serum albumin (BSA), particularly at two main binding sites. This interaction suggests a potential role in MPP's transport and distribution within the body.

A: [, ] 4-Methoxychalcone has the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol.

A: [, ] Several spectroscopic techniques are employed to confirm the structure of 4-methoxychalcone. These include:

ANone: The provided research papers primarily focus on the synthesis and biological evaluation of 4-methoxychalcone. While information on its material compatibility and stability under various conditions is limited within these papers, further research may be needed to explore these aspects.

ANone: The provided papers primarily focus on the biological activity of 4-methoxychalcone and don't offer detailed insights into its potential catalytic properties. Further research is required to explore this aspect.

A: [, ] Yes, computational methods have been utilized to study 4-methoxychalcone:

A: [, ] The methoxy group at the 4-position contributes significantly to the activity of chalcones. For instance, in a study on antimalarial activity, 4-methoxychalcone derivatives exhibited potent activity against the chloroquine-resistant strain of Plasmodium falciparum, highlighting the importance of the 4-methoxy group for enhancing efficacy.

A: [, , ] Modifying the chalcone scaffold by introducing various substituents influences its biological activity:

ANone: The provided papers do not delve into the specific stability and formulation aspects of 4-methoxychalcone. Further research is necessary to investigate its stability profile and explore suitable formulation strategies.

ANone: The provided research articles primarily focus on the chemical synthesis and biological evaluation of 4-methoxychalcone. As such, they do not explicitly address SHE (Safety, Health, and Environment) regulations. It is essential to consult relevant safety data sheets and regulatory guidelines for comprehensive information regarding the safe handling, use, and disposal of this compound.

A: [] While the provided papers don't offer a comprehensive PK/PD profile, some information regarding the metabolism of 4-methoxychalcone is available. Research indicates that it undergoes Phase II metabolism, primarily through conjugation reactions such as glucuronidation, sulfation, and glutathione conjugation. These metabolic processes occur in the small intestine and are crucial for facilitating the elimination of the compound from the body.

A: [, ] Researchers have employed various human cancer cell lines to investigate the in vitro anticancer activity of 4-methoxychalcone and its derivatives. These include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。